molecular formula C18H28N6O2 B2707965 3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione CAS No. 898448-63-0

3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione

Cat. No.: B2707965
CAS No.: 898448-63-0
M. Wt: 360.462
InChI Key: VOGKZVVZUIUJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with a unique structure that combines elements of triazine and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, followed by the introduction of the purine moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine or purine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione
  • 3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione

Uniqueness

The uniqueness of 3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

IUPAC Name

3-tert-butyl-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c1-7-8-9-10-24-16-19-14-13(15(25)22(6)17(26)21(14)5)23(16)11-12(20-24)18(2,3)4/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGKZVVZUIUJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.